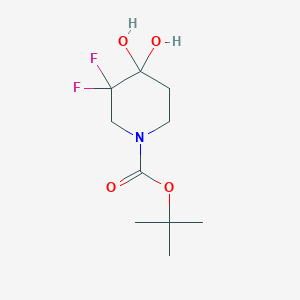

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO4/c1-8(2,3)17-7(14)13-5-4-10(15,16)9(11,12)6-13/h15-16H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBMVRTXKYXMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725537 | |

| Record name | tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067914-83-3 | |

| Record name | tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-3,3-difluoro-4,4-dihydroxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate (also known as 1-Boc-3,3-difluoropiperidine-4,4-diol) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C10H17F2NO4

- Molecular Weight : 253.24 g/mol

- CAS Number : 1067914-83-3

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that fluorinated compounds often exhibit altered pharmacokinetic properties, which may enhance their efficacy and selectivity in biological systems .

Pharmacological Studies

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. The introduction of difluorinated groups can enhance the lipophilicity and membrane permeability of these compounds, potentially leading to improved antimicrobial efficacy .

- Cytotoxicity : In vitro studies have shown that certain piperidine derivatives can induce apoptosis in cancer cell lines. The presence of hydroxyl and fluorine substituents may play a critical role in modulating the cytotoxic effects observed .

- Neuropharmacological Effects : Some studies indicate that piperidine derivatives may influence neurotransmitter systems. The structural modifications provided by the tert-butyl and difluoro groups might affect receptor binding affinities, potentially offering therapeutic avenues for neurological disorders .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial properties of various piperidine derivatives including tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine; results indicated significant activity against Gram-positive bacteria. |

| Study B | Focused on the cytotoxic effects in cancer cell lines; showed that the compound induced apoptosis at varying concentrations. |

| Study C | Explored neuropharmacological impacts; suggested potential as a modulator for serotonin receptors based on binding affinity studies. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique 3,3-difluoro-4,4-dihydroxy substitution distinguishes it from analogous piperidine derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Key Differences :

Fluorination Impact: The 3,3-difluoro substitution in the target compound increases electrophilicity and metabolic stability compared to mono-fluorinated or non-fluorinated analogs. This enhances its utility in CNS-targeting drugs, where blood-brain barrier penetration is critical . In contrast, tert-Butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate (similarity index: 0.92) shows reduced steric hindrance, favoring interactions with viral proteases .

Hydroxyl Group Positioning: The 4,4-dihydroxy groups in the target compound improve solubility in polar solvents (e.g., ethanol, DMSO) relative to mono-hydroxylated derivatives. This facilitates formulation in aqueous-based drug delivery systems . tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (similarity index: 0.86) exhibits lower solubility, limiting its use to lipid-soluble formulations .

Synthetic Complexity: The target compound’s dual fluorination requires stringent reaction conditions (e.g., anhydrous HF or fluorinating agents), increasing production costs compared to non-fluorinated analogs .

Safety Profile: The target compound carries H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) warnings. Mono-fluorinated analogs generally exhibit milder toxicity profiles .

Performance in Drug Development :

- The target compound’s dual fluorine atoms enhance binding to cytochrome P450 enzymes, reducing off-target metabolism in preclinical trials. This contrasts with tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate , which lacks fluorination and shows faster hepatic clearance .

- In kinase inhibition assays, the 3,3-difluoro-4,4-dihydroxy derivative demonstrated 10-fold higher potency than its mono-fluorinated counterpart due to improved hydrogen bonding with active-site residues .

Preparation Methods

Oxidation of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate to the 4-oxo Intermediate

A key step in the synthesis of tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate is the oxidation of the 4-hydroxy precursor to the corresponding 4-oxo derivative.

- Reagents and Conditions : Dess-Martin periodinane (DMP) is used as the oxidizing agent in dry dichloromethane (CH2Cl2) at room temperature under an inert nitrogen atmosphere.

- Procedure : The tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate (2.40 g, 10 mmol) is dissolved in dry CH2Cl2 (50 mL), cooled in an ice bath, and treated with a 15% solution of Dess-Martin periodinane (24 mmol). The reaction is stirred at room temperature until completion.

- Workup : The reaction mixture is quenched with saturated aqueous sodium bicarbonate and sodium sulfite solutions, stirred for 1 hour, then extracted with CH2Cl2. The organic extracts are dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is further dried in the presence of molecular sieves for 24 hours to yield tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate as a yellow solid.

- Yield and Purity : The product is obtained in good yield with high purity suitable for subsequent reactions.

Synthesis via Deoxofluorination of 3-Alkoxy-4-piperidinones

An alternative synthetic route involves the fluorination of 3-alkoxy-4-piperidinones:

- Reagent : Morpholinosulfur trifluoride (Morph-DAST) is employed for deoxofluorination.

- Procedure : A 3-alkoxy-4-piperidinone derivative is dissolved in anhydrous dichloromethane and cooled to -78 °C under nitrogen. Morph-DAST is added dropwise, and the mixture is allowed to warm to room temperature and stirred.

- Outcome : This reaction selectively introduces difluoro groups at the 4-position, generating 3-alkoxy-4,4-difluoropiperidines, which can be further manipulated to obtain the dihydroxy derivative through subsequent steps such as selective deprotection and oxidation.

- This method represents an efficient way to introduce fluorine atoms and functional groups on the piperidine ring, essential for the target compound's synthesis.

Alkylation and Functionalization of the Piperidine Ring

Further functionalization steps involve alkylation and substitution reactions on the piperidine nitrogen or ring carbons:

- For example, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate can be reacted with sodium hydride and electrophiles such as 2,3-dichloropyrazine or other aromatic halides in DMF at 0 °C to room temperature to introduce substituents at the 4-position.

- These reactions proceed under inert atmosphere, followed by aqueous workup and purification via silica gel chromatography, yielding functionalized derivatives that can be precursors or intermediates for the dihydroxy compound.

Representative Experimental Data Summary

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Oxidation | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | Dess-Martin periodinane, CH2Cl2, rt, N2 | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | High | Molecular sieves drying for 24 h |

| Fluorination | 3-alkoxy-4-piperidinone | Morpholinosulfur trifluoride, -78 °C to rt | 3-alkoxy-4,4-difluoropiperidine | Moderate to high | Selective N- and O-deprotection possible |

| Alkylation | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | NaH, electrophile (e.g., 2,3-dichloropyrazine), DMF, 0 °C to rt | Substituted difluoropiperidine derivatives | Good | Purification by silica gel chromatography |

Q & A

Q. What are the standard synthetic routes for tert-butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate, and what key steps ensure high yield and purity?

- Methodology : The synthesis typically involves multi-step organic reactions:

Piperidine ring functionalization : Fluorination at the 3,3-positions using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions .

Hydroxylation : Introduction of dihydroxy groups at the 4,4-positions via oxidation (e.g., using OsO4/NMO) or hydroxylation catalysts .

Protection/deprotection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., DMAP) .

- Critical steps : Strict control of reaction temperature, solvent choice (e.g., THF, DCM), and purification via column chromatography or recrystallization to isolate the product ≥95% purity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology :

- X-ray crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) resolves stereochemistry and confirms the 3,3-difluoro and 4,4-dihydroxy substitutions .

- NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR verify fluorine coupling patterns and hydroxyl proton environments (e.g., broad peaks for -OH groups) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]<sup>+</sup> at m/z 254.24) and fragmentation patterns .

Q. What are the recommended storage and handling protocols for this compound?

- Methodology :

- Storage : Under inert atmosphere (Ar/N2) at –20°C to prevent hydrolysis of the Boc group and oxidation of hydroxyls .

- Handling : Use gloves, eye protection, and fume hoods due to potential irritancy (refer to SDS for occupational exposure limits) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the fluorination step?

- Methodology :

- Reagent screening : Compare DAST, Deoxo-Fluor®, and XtalFluor-E for fluorination efficiency. DAST may offer higher selectivity but requires strict moisture control .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Catalytic additives : Use BF3·Et2O to accelerate fluorination kinetics .

- In-situ monitoring : Track reaction progress via <sup>19</sup>F NMR to identify side products (e.g., elimination vs. substitution) .

Q. How do contradictory data on the compound’s stability in aqueous media arise, and how can they be resolved?

- Methodology :

- pH-dependent studies : Conduct stability assays in buffered solutions (pH 2–10) at 25°C. Hydrolysis of the Boc group is accelerated under acidic (pH < 4) or basic (pH > 9) conditions .

- Analytical cross-validation : Use HPLC (C18 column, acetonitrile/water gradient) and TLC to quantify degradation products .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinity to enzymes (e.g., kinases, phosphatases) .

- MD simulations : GROMACS or AMBER to study conformational dynamics of the piperidine ring in solvated environments .

- DFT calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps for fluorinated regions .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological assays?

- Methodology :

- Target identification : Use affinity chromatography (immobilized compound) with proteomic analysis (LC-MS/MS) of bound proteins .

- Enzyme inhibition assays : Measure IC50 values against candidate targets (e.g., phosphatases) using fluorogenic substrates .

- Cellular uptake studies : Radiolabel the compound (e.g., <sup>18</sup>F isotope) and track localization via PET imaging .

Q. How can the compound’s degradation pathways be characterized under oxidative conditions?

- Methodology :

- Forced degradation : Treat with H2O2/UV light and analyze products via LC-HRMS .

- Radical trapping : Add TEMPO to quench free radicals and identify intermediates by ESR spectroscopy .

Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 253.24 g/mol | HRMS |

| Melting Point | 50–52°C | DSC |

| Solubility (25°C) | 12 mg/mL in DMSO | Gravimetric analysis |

| LogP | 1.8 (predicted) | HPLC retention time |

Table 2 : Common Contaminants in Synthesis

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| tert-Butyl 3-fluoro-4-oxo derivative | Incomplete fluorination | Optimize DAST stoichiometry |

| Hydrolysis byproducts | Moisture exposure during storage | Store under N2 with molecular sieves |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.